4-Cyano-2-fluorophenyl chloroformate
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Overview
Description
4-Cyano-2-fluorophenyl chloroformate is a chemical compound with significant applications in organic synthesis. It is known for its role as a reagent in the preparation of various derivatives and intermediates used in pharmaceuticals, agrochemicals, and other industrial applications. The compound’s unique structure, which includes a cyano group, a fluorine atom, and a chloroformate group, makes it a versatile building block in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluorophenyl chloroformate typically involves the reaction of 4-cyano-2-fluorophenol with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:
4-Cyano-2-fluorophenol+Phosgene→4-Cyano-2-fluorophenyl chloroformate+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluorophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-cyano-2-fluorophenol and carbon dioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates, often in the presence of a base to neutralize the HCl formed.
Thiols: React to form thiocarbonates, typically under basic conditions.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Scientific Research Applications
4-Cyano-2-fluorophenyl chloroformate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluorophenyl chloroformate primarily involves its reactivity as a chloroformate ester. The compound reacts with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The presence of the cyano and fluorine groups can influence the reactivity and selectivity of these reactions, making the compound a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
4-Cyano-2-fluorophenyl chloroformate can be compared with other chloroformate esters such as:
4-Fluorophenyl chloroformate: Similar in structure but lacks the cyano group, which can affect its reactivity and applications.
Phenyl chloroformate: Lacks both the cyano and fluorine groups, making it less versatile in certain synthetic applications.
Methyl chloroformate: A simpler structure with different reactivity and applications.
The presence of the cyano and fluorine groups in this compound makes it unique and more versatile compared to these similar compounds.
Properties
Molecular Formula |
C8H3ClFNO2 |
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Molecular Weight |
199.56 g/mol |
IUPAC Name |
(4-cyano-2-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C8H3ClFNO2/c9-8(12)13-7-2-1-5(4-11)3-6(7)10/h1-3H |
InChI Key |
YINVQIQXJYSDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OC(=O)Cl |
Origin of Product |
United States |
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